D-Alanyl-L-phenylalanine

Beschreibung

Significance of Dipeptides in Biological Systems and Chemical Research

Dipeptides, the simplest form of peptides, are of considerable importance in various biological and chemical contexts. cnr.it They are the fundamental building blocks of larger protein structures and are involved in a multitude of cellular functions. bachem.com In biological systems, dipeptides can act as signaling molecules, antioxidants, and regulators of enzymatic activity. oup.com For instance, certain dipeptides are known to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in glucose metabolism. ontosight.ai

The study of dipeptides is also crucial for understanding nutrient absorption and metabolism. biologists.com Specific transporter proteins, such as PepT1 and PepT2, are responsible for the uptake of di- and tripeptides in the intestines and kidneys, highlighting their role as a source of amino acids. bachem.com

In chemical research, dipeptides serve as model systems for investigating the principles of peptide bond formation, protein folding, and molecular recognition. nih.govbohrium.com Their defined structures allow for detailed thermodynamic and kinetic studies of these fundamental processes. nih.govtandfonline.com Furthermore, the stereochemistry of dipeptides is a critical factor that influences their biological activity and interactions with other molecules, making them valuable tools in the design of peptide-based therapeutics. numberanalytics.com The synthesis of dipeptides can be achieved through various methods, including solution-phase, solid-phase, and enzymatic approaches, each presenting unique advantages and challenges. numberanalytics.com

Rationale for Investigating dl-Alanyl-dl-phenylalanine

The specific investigation of dl-Alanyl-dl-phenylalanine is warranted for several reasons rooted in its unique chemical structure. As a dipeptide containing both an aliphatic (alanine) and an aromatic (phenylalanine) amino acid, it provides a valuable model for studying the interactions between different types of side chains within a peptide structure. wikipedia.orgwikipedia.org

The racemic nature of dl-Alanyl-dl-phenylalanine, indicated by the "dl" prefix, introduces the element of stereoselectivity into its interactions. ontosight.ai The study of such "mixed" isomer dipeptides is essential for understanding how stereochemistry affects the thermodynamic properties of complex formation with ions and other molecules in solution. tandfonline.com Research has shown that there are significant stereoselective effects between diastereoisomeric dipeptides, which can influence their stability and reactivity. tandfonline.com

Furthermore, understanding the thermodynamic parameters of dipeptide interactions, such as enthalpy and entropy changes, provides insight into the driving forces behind molecular recognition in biological systems. nih.gov The study of dipeptides like alanyl-phenylalanine using techniques such as isothermal titration calorimetry helps to quantify the energetics of protein-ligand interactions, which is fundamental to drug design and understanding biological transport mechanisms. nih.gov

Historical Context of Phenylalanine and Alanine (B10760859) Research Contributions to Understanding dl-Alanyl-dl-phenylalanine

The scientific journey to understanding dl-Alanyl-dl-phenylalanine is built upon the foundational research of its constituent amino acids, phenylalanine and alanine.

Phenylalanine was first described in 1879 by Schulze and Barbieri, who identified it in yellow lupine seedlings. wikipedia.org Its synthesis was first achieved in 1882 by Erlenmeyer and Lipp. wikipedia.org A significant milestone in understanding phenylalanine's role in biology was the discovery of its genetic codon in 1961 by J. Heinrich Matthaei and Marshall W. Nirenberg. wikipedia.org Early research also uncovered its metabolic relationship with tyrosine, with a key study in 1940 providing definitive evidence that tyrosine is produced from phenylalanine in the body. nih.gov The condition phenylketonuria (PKU), an inherited metabolic disorder involving phenylalanine, was first identified in 1934 by Asbjørn Følling, which spurred further investigation into the amino acid's metabolic pathways. nih.govsciencehistory.org

Alanine was first synthesized in 1850 by Adolph Strecker, predating its isolation from natural sources. wikipedia.orgacs.org It is considered a non-essential amino acid in humans as it can be synthesized by the body. wikipedia.org The "alanine world" hypothesis suggests that alanine was one of the earliest amino acids to be incorporated into the genetic code, highlighting its fundamental role in the origin of life and protein structure. wikipedia.org

The historical understanding of these individual amino acids—their discovery, synthesis, metabolic roles, and genetic coding—has provided the essential framework for investigating complex molecules like the dipeptide dl-Alanyl-dl-phenylalanine.

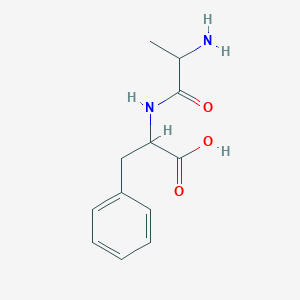

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941963 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |

| Record name | Alanylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Dl Alanyl Dl Phenylalanine

Advanced Chemical Synthesis Techniques for Dipeptide Formation

The creation of the peptide bond between alanine (B10760859) and phenylalanine to form dl-alanyl-dl-phenylalanine can be achieved through several advanced synthesis techniques that offer improvements in efficiency, control, and scalability over traditional batch methods.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful tool for peptide synthesis, providing precise control over reaction parameters and enabling high-throughput production. whiterose.ac.ukpeptidream.com In this approach, reagents are continuously pumped through a network of tubes and reactors, allowing for rapid mixing, efficient heat transfer, and controlled residence times. oup.com

One notable method involves the reaction of N-carboxyanhydrides (NCAs) derived from amino acids with unprotected amino acids in an aqueous continuous flow system. whiterose.ac.uk This technique has been shown to produce di- and tripeptides with conversions in the range of 60-85% and impressive productivities. whiterose.ac.uk Key to the success of this method is the careful control of stoichiometry and mixing speed to minimize side reactions and the formation of longer peptides. whiterose.ac.uk For instance, using 1.1 equivalents of the NCA was found to be optimal, preventing over-reaction or issues with separation. whiterose.ac.uk

Another approach utilizes a liquid-phase continuous-flow peptide synthesizer that integrates amidation, aqueous workup, and concentration steps. peptidream.com This automated system allows for the synthesis of crude dipeptides and tripeptides while continuously monitoring process parameters like flow rate, pressure, and temperature. peptidream.com The use of in-line near-infrared (NIR) sensors can track the progress of the peptide bond formation in real-time. peptidream.com Furthermore, the transition from batch to continuous flow synthesis can be facilitated by kinetic studies and simulations to determine the optimal residence times for each step of the reaction sequence. oup.com

| Parameter | Optimized Condition | Rationale/Finding |

| NCA Stoichiometry | 1.1 equivalents | Avoids over-reaction and formation of tripeptides, and prevents separation issues. whiterose.ac.uk |

| Mixer Speed | >3000 rpm | Ensures efficient mixing and consistent product formation. whiterose.ac.uk |

| Residence Time | ~1 minute | Sufficient for sequential acid chloride formation, cooling, and coupling. oup.com |

| Monitoring | In-line NIR | Allows for real-time tracking of peptide bond formation. peptidream.com |

Solid-Phase Peptide Synthesis Modifications

Solid-phase peptide synthesis (SPPS), originally developed by R. Bruce Merrifield, remains a cornerstone of peptide synthesis. whiterose.ac.ukcore.ac.uk This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer support. core.ac.uk While standard SPPS protocols are well-established, modifications can be introduced to address challenges such as the synthesis of difficult sequences or the prevention of side reactions.

The choice of resin is a critical modification. Polystyrene-based resins are common, but polyamide supports and PEG-modified polystyrene (PEG-PS) graft supports have been developed to improve swelling properties in various solvents and enhance reaction kinetics. core.ac.ukspringernature.com

During the synthesis, aggregation of the growing peptide chain can be a significant issue. To mitigate this, special "protecting" units can be incorporated temporarily into the peptide backbone. These depsipeptides can be converted to the all-amide form under mild basic conditions after the problematic sequence has been assembled. springernature.com Another common side reaction is the formation of diketopiperazine, which can occur during the removal of the Fmoc protecting group, particularly when proline is the second amino acid. springernature.com Careful selection of the resin and coupling reagents can help to minimize this side reaction. springernature.com

Enantiomeric Resolution and Chiral Separation Strategies

The synthesis of dl-alanyl-dl-phenylalanine results in a mixture of stereoisomers (LL, DD, LD, and DL). The separation of these enantiomers and diastereomers is crucial for applications where stereochemistry is critical.

Diastereomeric Salt Formation and Crystallization

A classical method for resolving enantiomers is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. researchgate.net

For the resolution of a racemic amino acid derivative like dl-phenylalanine (B559549) methyl ester, a chiral resolving agent such as N-acetyl-D-phenylglycine can be used. researchgate.net The process involves dissolving both the racemic mixture and the resolving agent in a suitable solvent. One of the diastereomeric salts will be less soluble and will crystallize out of the solution, allowing for its separation by filtration. The optically pure enantiomer can then be recovered from the salt. researchgate.net The efficiency of this separation can be influenced by factors such as the solvent system and pH. researchgate.net

| Resolving Agent | Target Compound | Key Outcome |

| N-acetyl-D-phenylglycine | DL-phenylalanine methyl ester | Yielded D-phenylalanine methyl ester with high optical purity (98.1%) and a high yield (81.2%). researchgate.net |

| Camphor-D-sulphonic acid | DL-phenyl glycine (B1666218) | Forms diastereomeric salts that can be separated by crystallization based on solubility differences. researchgate.net |

Chromatographic Chiral Separation (e.g., HPLC, SFC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is widely used for the chiral separation of amino acids and peptides. unibuc.roresearchgate.net One approach involves the use of a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the enantiomers of the analyte. nih.gov For instance, teicoplanin-based chiral columns have been successfully used for the separation of phenylalanine and tryptophan enantiomers. nih.gov Another method is chiral ligand-exchange chromatography, where a chiral ligand, such as L-histidine complexed with copper(II) ions, is added to the mobile phase. unibuc.roresearchgate.net The enantiomers form transient diastereomeric complexes with the chiral ligand, which allows for their separation on a standard reversed-phase column. unibuc.roresearchgate.net

Supercritical Fluid Chromatography (SFC) is an alternative to HPLC that offers advantages such as faster analysis times and lower solvent consumption. tandfonline.comshimadzu.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. tandfonline.com The polarity of the mobile phase can be adjusted by adding a modifier, such as methanol (B129727), making it suitable for the separation of a wide range of compounds, including polar peptides. shimadzu.com Polysaccharide-based and crown ether-based chiral stationary phases are commonly used in SFC for the chiral separation of amino acids and their derivatives. mdpi.com

| Technique | Stationary Phase | Mobile Phase Example | Application |

| HPLC | C18-teicoplanin | Methanol/2 mM sodium 1-octanesulfonate | Separation of phenylalanine and tryptophan enantiomers. nih.gov |

| HPLC | Reversed-phase | Quaternary mixture with Cu(II)-L-Histidine | Enantioseparation of D,L-phenylalanine. unibuc.roresearchgate.net |

| SFC | Polysaccharide-based | CO2 with methanol modifier | Chiral separation of amino acids and peptides. tandfonline.commdpi.com |

| SFC | Crownpak CR-I (+) | CO2 with modifier | Separation of dl-amino acid enantiomers. mdpi.com |

Derivatization Strategies for Enhanced Analysis and Functionality

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method or to impart new functionality. For dl-alanyl-dl-phenylalanine, derivatization is often employed to improve its detection in chromatographic analyses.

Several reagents are available for the pre-column derivatization of amino acids and peptides. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs are widely used for the chiral resolution of amino acids by creating diastereomers that can be separated on a conventional reversed-phase column and detected by UV-Vis or mass spectrometry. nih.govmdpi.com Another common derivatizing agent is 1-(9-fluorenyl)-ethyl chloroformate (FLEC), which also forms diastereomeric derivatives. nih.gov

Urea (B33335) has also been investigated as a derivatization reagent for amino acids and peptides. The reaction of an amino acid with urea forms a carbamoyl (B1232498) derivative, which can lead to increased retention times on reversed-phase columns and enhanced UV response, thereby improving separation and detection sensitivity. nih.gov This method has been shown to be applicable to both individual amino acids and di- and tripeptides. nih.gov

| Derivatizing Reagent | Analyte | Purpose/Advantage |

| Marfey's Reagent (and analogs) | Amino acids | Forms diastereomers for chiral separation by LC-MS/MS. nih.govmdpi.com |

| FLEC Reagent | Amino acids | Forms diastereomers for chiral separation, though resolution may be limited on some columns. nih.gov |

| Urea | Amino acids and peptides | Increases retention time and UV response for improved separation and detection. nih.gov |

| FMOC-L-Ala-NCA | DL-amino acids | Forms diastereomeric dipeptides for enantioselective separation by capillary electrophoresis. tiscali.cz |

Pre-column Derivatization for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of dipeptides. However, the direct analysis of small, polar molecules like dipeptides can be challenging. Pre-column derivatization is a strategy employed to improve their retention on reversed-phase columns and increase their ionization efficiency, leading to better separation and detection. nih.gov

Several reagents have been developed for the comprehensive analysis of dipeptides. jst.go.jp Phenyl isocyanate (PIC), for example, reacts with the free amino group of dipeptides under mild conditions. jst.go.jpresearchgate.net The resulting derivatives can then be analyzed by tandem mass spectrometry (MS/MS), where they exhibit specific fragmentation patterns in collision-induced dissociation (CID), enabling practical and detailed analysis. jst.go.jpresearchgate.net

Another simple and cost-effective derivatization agent is urea. nih.gov Urea can quantitatively modify amino acids and short peptides, and the resulting carbamoyl derivatives show improved separation on reversed-phase columns and an increased response in UV detectors. nih.gov The reaction proceeds effectively over a wide pH range, with slightly alkaline conditions being optimal, and does not require the use of organic solvents or buffers. nih.gov

| Derivatization Reagent | Target Functional Group | Reaction Conditions | Analytical Method | Research Findings |

| Phenyl isocyanate (PIC) | Free amino group | Mild conditions | LC-MS/MS | Produces typical derivatives with specific fragmentation patterns in CID, enabling detailed dipeptide profiling. jst.go.jpresearchgate.net |

| Urea | Amino group | Aqueous solution, pH 9, 80°C for 4 hours for peptides | LC-MS | Forms carbamoyl derivatives that exhibit better separation on reversed-phase columns and increased UV response. nih.gov |

| (R)-CIMa-OSu | Amino group | 20 mM (R)-CIMa-OSu in CH3CN, 30 mM DMAP in CH3CN, react for 60 min at 22°C | LC-MS/MS | Effective for the derivatization and chiral separation of amino acids and dipeptides. mdpi.com |

Fluorescent Labeling Techniques for Detection

Fluorescent labeling is a highly sensitive method for the detection of amino acids and dipeptides. This technique involves attaching a fluorescent tag to the molecule of interest, allowing for its detection at very low concentrations. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly efficient method for the simultaneous analysis of these compounds. mdpi.com

A variety of pre-column derivatization reagents are used for fluorescent labeling. mdpi.com Dansyl chloride is a classic reagent that reacts with the primary amino group of dipeptides. mdpi.commdpi.com This method has been used to synthesize fluorescent derivatives of D/L-phenylalanine, which exhibit bright yellow fluorescence and good photostability. mdpi.com Another common fluorescent labeling agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). mdpi.com

The development of fluorescent D-amino acids (FDAAs) has also provided tools for imaging peptidoglycan biosynthesis, and these labels can be applied to dipeptides. google.com These fluorescent labels include coumarins, fluoresceins, and cyanines. google.com

| Fluorescent Label | Target Functional Group | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |

| Dansyl chloride | Primary amino group | ~390 mdpi.com | ~446-607 mdpi.com | Produces stable, brightly fluorescent derivatives. mdpi.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amino groups | ~265 | ~315 | A common reagent for fluorescence detection in HPLC. mdpi.com |

| Coumarins (e.g., HCC) | Amino group | Varies (Blue region) | Varies (Blue region) | Used in the creation of fluorescent D-amino acids for imaging. google.com |

| Nitrobenzofurazan (NBD) | Amino group | Varies (Green region) | Varies (Green region) | Used in the creation of fluorescent D-amino acids for imaging. google.com |

Conformational Analysis and Structural Dynamics of Dl Alanyl Dl Phenylalanine

Spectroscopic Characterization of Molecular Conformations

Spectroscopic techniques are powerful tools for probing the conformational states of molecules in different environments. By analyzing the interaction of electromagnetic radiation with dl-Alanyl-dl-phenylalanine, researchers can deduce information about its vibrational modes, the spatial arrangement of its atoms, and its chiral properties.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. In the study of dipeptides like alanyl-phenylalanine, FTIR provides valuable information about the secondary structure and hydrogen bonding. researchgate.net The amide I and amide II bands, in particular, are sensitive to the conformational state of the peptide backbone. For instance, the C=O stretching vibration (Amide I band) and the N-H in-plane bending and C-N stretching vibrations (Amide II band) have characteristic frequencies that can distinguish between different conformations, such as β-turns or extended structures. The presence of hydrogen bonds, both intramolecular and intermolecular, can be inferred from shifts in the N-H and C=O stretching frequencies. mdpi.com Specifically, absorption bands below 3400 cm⁻¹ are generally assigned to hydrogen-bonded NH groups. mdpi.com

A study on L-Alanyl-L-Phenylalanine reported FTIR measurements in the 4000-130 cm⁻¹ range at ambient conditions. researchgate.net This broad range allows for the observation of a wide variety of vibrational modes, providing a comprehensive vibrational signature of the molecule. researchgate.net The analysis of these spectra, often supported by computational methods, allows for the assignment of specific vibrational modes to different parts of the molecular structure, offering insights into its conformational properties. researchgate.net

Raman Spectroscopy for Vibrational Properties

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Raman spectroscopy has been used to study the vibrational properties of L-Alanyl-L-Phenylalanine in the 3500-50 cm⁻¹ range under ambient conditions. researchgate.net

The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For dipeptides, Raman spectroscopy can provide detailed information about the conformation of the side chains and the peptide backbone. For example, the frequencies of certain skeletal vibrations can be correlated with specific dihedral angles, offering a window into the molecule's three-dimensional structure. Studies on similar dipeptides have demonstrated the utility of Raman spectroscopy in identifying different conformers and understanding the effects of environmental factors, such as pressure, on their structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. chemrxiv.org For peptides, NMR can provide information on bond connectivities, dihedral angles, and intermolecular interactions, all of which are crucial for defining the solution-state conformation. chemrxiv.orgnih.gov

Key NMR parameters used in the conformational analysis of peptides include: chemrxiv.org

Chemical Shifts: The chemical shifts of amide protons are particularly sensitive to the local electronic environment and can indicate the presence of hydrogen bonds and secondary structure. chemrxiv.org A wider range of amide chemical shifts (greater dispersion) is often indicative of a more ordered or folded structure. chemrxiv.org

Coupling Constants: Three-bond coupling constants (³J) can be used to determine torsional angles along the peptide backbone (φ and ψ angles) and side chains (χ angles) through the Karplus equation.

While specific NMR studies focusing solely on dl-Alanyl-dl-phenylalanine are not extensively detailed in the provided results, the principles of peptide NMR are well-established. nih.govd-nb.info For instance, the analysis of chemical shifts in different solvents can reveal details about solute-solvent interactions and their influence on conformation. d-nb.info Furthermore, temperature-dependent NMR studies can provide insights into the dynamic exchange between different conformational states. beilstein-journals.org

Ultraviolet Rotational Band Contour Analysis for Gas Phase Conformers

In the gas phase, where intermolecular interactions are minimized, molecules can adopt their intrinsic, unperturbed conformations. Ultraviolet (UV) spectroscopy, combined with rotational analysis, is a high-resolution technique used to study the structure of jet-cooled molecules. Partially resolved UV rotational band contour analysis has been successfully applied to the aromatic amino acid phenylalanine, a constituent of dl-Alanyl-dl-phenylalanine, to assign its various conformers. acs.org

The shape of a rotational band in the UV spectrum is highly dependent on the molecule's moments of inertia and the orientation of the electronic transition dipole moment. acs.org By comparing experimentally observed rotational contours with simulations based on ab initio computed structures, it is possible to make definitive conformational assignments. acs.org For phenylalanine, this method has allowed for the identification and structural characterization of multiple conformers arising from the different orientations of the alanyl side chain. acs.orgnih.gov This approach provides a powerful tool for understanding the intrinsic conformational preferences of the peptide building blocks. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Conformations

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.org This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for studying the conformation of chiral molecules like dl-Alanyl-dl-phenylalanine. rsc.org

The ECD spectrum of a flexible molecule is a population-weighted average of the spectra of all its contributing conformers. rsc.org Therefore, changes in the conformational equilibrium, induced by factors such as solvent or temperature, will be reflected in the ECD spectrum. The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the absolute configuration and conformation of the molecule. researchgate.net Theoretical calculations of ECD spectra for different possible conformers, often using time-dependent density functional theory (TD-DFT), can be compared with experimental spectra to determine the dominant solution-state conformations. semanticscholar.orgdtu.dk This interplay between experimental and theoretical ECD is a cornerstone of modern stereochemical and conformational analysis. dtu.dk

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape of dipeptides. researchgate.net First-principles calculations, such as those based on Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule and identify stable conformers. iaea.org

For L-Alanyl-L-Phenylalanine, DFT calculations with the B3LYP functional and the 6-31G++(d,p) basis set have been employed to support experimental spectroscopic results. researchgate.net These calculations can predict vibrational frequencies, which can then be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net The potential energy distribution (PED) analysis derived from these calculations can describe the contribution of different internal coordinates to each normal mode, providing a detailed picture of the molecular vibrations. researchgate.net

Molecular modeling can also be used to simulate the effects of the environment, such as a solvent, on the peptide's conformation. The Polarizable Continuum Model (PCM) is one such method used to simulate solvent effects in an implicit manner. iaea.org By performing calculations on an isolated molecule in its zwitterionic form and incorporating the PCM, researchers can gain insights into how the surrounding medium influences the structural and vibrational properties of the dipeptide. iaea.org

Below is a table summarizing some computational data for dl-Alanyl-dl-phenylalanine. chemscene.comnih.gov

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| TPSA | 92.42 Ų |

| LogP | 0.1457 |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 3 |

| Rotatable Bonds | 5 |

Density Functional Theory (DFT) Calculations for Structural Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of dipeptides like dl-alanyl-dl-phenylalanine, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and other electronic properties. These calculations provide a static, ground-state view of the molecule's structure.

A typical approach for studying dipeptides involves using a specific functional, such as the B3LYP hybrid functional, combined with a basis set, for instance, the 6-31G++(d,p) or 6-311+G(d,p) basis sets. researchgate.netdergipark.org.tr The choice of functional and basis set represents a balance between computational cost and accuracy. To simulate the influence of a solvent, such as water, on the dipeptide's structure, a polarizable continuum model (PCM) can be incorporated into the DFT calculations. researchgate.net

Once a geometry is optimized, further DFT calculations can predict the molecule's vibrational spectra (Infrared and Raman). researchgate.net The assignment of calculated vibrational modes to experimentally observed spectral bands is often facilitated by a Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. researchgate.net While specific DFT data for dl-alanyl-dl-phenylalanine is not extensively published, the methodology is well-established through studies on related dipeptides like L-alanyl-L-phenylalanine. researchgate.netiaea.org

Table 1: Common Parameters in DFT Calculations for Dipeptides

| Parameter | Description | Common Selection(s) | Source(s) |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | researchgate.netdergipark.org.tr |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G++(d,p), 6-311+G(d,p) | researchgate.netdergipark.org.tr |

| Solvation Model | Simulates the effect of a solvent on the molecule's properties. | PCM (Polarizable Continuum Model) | researchgate.netdergipark.org.tr |

| Analysis | Method to interpret calculated vibrational frequencies. | PED (Potential Energy Distribution) | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD is a computational method that simulates the physical movements of atoms and molecules by iteratively solving Newton's equations of motion. For dl-alanyl-dl-phenylalanine, MD simulations can reveal how the dipeptide folds, changes conformation, and interacts with its environment, particularly in a solvent like water. nih.govmdpi.com

An MD simulation begins with an initial structure, often obtained from DFT optimization or experimental data. The system, which includes the dipeptide and a large number of explicit solvent molecules (e.g., water), is then allowed to evolve over a set period, typically from nanoseconds to microseconds. The resulting trajectory provides a detailed movie of atomic motion, showing fluctuations in bond lengths, angles, and dipeptides, which correspond to the molecule exploring different conformations. nih.gov

These simulations are governed by a "force field," a set of parameters that defines the potential energy of the system and the forces acting on each atom. mdpi.com Studies on related peptides and their constituent amino acids, such as L-phenylalanine, have successfully used MD simulations to understand complex dynamic processes. For example, MD simulations have elucidated how the side-chain of phenylalanine can flip between different orientations and have even been used to corroborate experimental findings on solid-state phase transitions at high temperatures. acs.org Similarly, MD simulations of dipeptides like alanyl-alanine have been used to study their interaction with other molecules and their localization in different environments, such as at the surface of micelles. researchgate.net

Table 2: Key Components of an MD Simulation Setup for Peptides

| Component | Description | Typical Implementation | Source(s) |

|---|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate forces between atoms. | AMBER, OPLS-AA/L | nih.govmdpi.com |

| Solvent | The medium in which the peptide is simulated. | Explicit water molecules (e.g., TIP3P model) | nih.gov |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) | researchgate.netacs.org |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) | nih.govacs.org |

| Boundary Conditions | Defines how the simulation box is treated to mimic a larger system. | Periodic Boundary Conditions | acs.org |

Ab Initio Computation for Conformational Landscape

Ab initio (Latin for "from the beginning") computations are a class of quantum chemistry methods that rely on fundamental principles of quantum mechanics without the use of experimental data or empirical parameters. These methods are often more computationally demanding than DFT but can provide a higher level of theoretical accuracy for describing the conformational landscape of a molecule like dl-alanyl-dl-phenylalanine.

The goal of applying ab initio methods is to thoroughly explore the potential conformational space of the dipeptide to identify all stable, low-energy structures. The relative energies of these conformers determine their population at a given temperature. For a dipeptide, the conformational landscape is largely defined by the rotation around the backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (χ).

Table 3: Calculated Relative Free Energies of L-Phenylalanine Conformers

| Conformer | Relative Free Energy (cm⁻¹) | Stabilization Interaction | Source(s) |

|---|---|---|---|

| Phe-IIa | 0 | N-H···O=C | acs.org |

| Phe-IIb | 73 | N-H···O=C | acs.org |

| Phe-IIc | 215 | N-H···O=C | acs.org |

| Phe-Ia | 338 | Bifurcated NH₂···O=C | acs.org |

| Phe-Ib | 425 | Bifurcated NH₂···O=C | acs.org |

| Phe-I'a | 647 | H-N-H···O=C | acs.org |

Note: Energies are computed estimates for the isolated molecule in the gas phase. The stability and order of conformers can change in solution.

Potential Energy Surface Mapping and Conformational Sampling

The Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. acs.org For dl-alanyl-dl-phenylalanine, the PES is a high-dimensional surface where each point corresponds to a specific arrangement of its atoms and the height of the surface at that point represents the potential energy. Mapping this surface is key to understanding the dipeptide's conformational preferences, flexibility, and the pathways for transitioning between different shapes. researchgate.net

The minima (valleys) on the PES correspond to stable or metastable conformations of the molecule. The peaks (hills) represent transition states, which are the energy barriers that must be overcome for the molecule to change from one conformation to another. acs.org A complete map of the PES would reveal all possible structures and the energetic cost of interconverting them.

Given the large number of degrees of freedom in a dipeptide, mapping the full PES is computationally impractical. Instead, researchers use conformational sampling techniques to explore the most relevant regions of the surface. These techniques can range from systematic grid searches along key dihedral angles to more sophisticated methods used in conjunction with MD simulations (like metadynamics or replica-exchange MD) that encourage the molecule to cross energy barriers and explore new conformations. nih.govacs.org

A simplified, two-dimensional representation of the PES for peptides is the Ramachandran plot, which maps the energy as a function of the two backbone dihedral angles, φ (phi) and ψ (psi). researchgate.net This plot shows which backbone conformations are energetically allowed and which are forbidden due to steric clashes. For dl-alanyl-dl-phenylalanine, the PES would be more complex, also depending on the side-chain angles of both the alanine (B10760859) and phenylalanine residues. Visualizing the PES, for instance through "disconnectivity graphs," helps to illustrate the hierarchy of energy minima and the pathways between them, providing a global picture of the molecule's conformational possibilities. acs.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| dl-Alanyl-dl-phenylalanine | C₁₂H₁₆N₂O₃ |

| Phenylalanine | C₉H₁₁NO₂ |

| Alanine | C₃H₇NO₂ |

| L-Alanyl-L-phenylalanine | C₁₂H₁₆N₂O₃ |

| L-phenylalanyl-glycine | C₁₁H₁₄N₂O₄ |

| L-alanyl-L-alanine | C₆H₁₂N₂O₃ |

Enzymatic and Metabolic Pathways Involving Dl Alanyl Dl Phenylalanine

Hydrolysis and Degradation Mechanisms

The breakdown of peptides is a fundamental biological process, primarily carried out by peptidases. However, the D-configuration of the amino acids in dl-Alanyl-dl-phenylalanine presents a significant barrier to conventional enzymatic hydrolysis.

Carboxypeptidases are a class of protease enzymes that hydrolyze peptide bonds at the carboxy-terminal (C-terminal) end of a peptide or protein. wikipedia.org Their activity is often specific to the nature of the C-terminal amino acid. For instance, carboxypeptidase A shows a preference for C-terminal amino acids with aromatic or branched hydrocarbon side chains, such as phenylalanine. wikipedia.org

However, research indicates that dipeptides with a D-amino acid at the C-terminus are generally resistant to cleavage by many common peptidases. scialert.net Studies on the intestinal absorption and hydrolysis of dipeptide stereoisomers have shown that D-alanyl-D-phenylalanine is highly resistant to hydrolysis by tissue peptidases. portlandpress.comportlandpress.comscite.ai This resistance is a direct consequence of the stereospecificity of these enzymes, which are evolutionarily adapted to recognize and cleave peptide bonds between L-amino acids. thieme-connect.com In one study comparing the hydrolysis rates of various alanyl-phenylalanine stereoisomers by rat intestinal mucosa, the D-Ala-D-Phe form was hydrolyzed at a rate less than 0.1 times that of the D-Ala-L-Phe reference peptide and over 1000 times slower than the L-Ala-L-Phe isomer. portlandpress.com

| Stereoisomer | Relative Jejunal Hydrolysis Rate |

| L-Alanyl-L-Phenylalanine | >100 |

| L-Alanyl-D-Phenylalanine | 5-15 |

| D-Alanyl-L-Phenylalanine | 1.0 (Reference) |

| D-Alanyl-D-Phenylalanine | <0.1 |

| Data sourced from studies on rat jejunal homogenates, with the rate for D-Ala-L-Phe arbitrarily set to 1.0 for comparison. portlandpress.com |

Microorganisms possess a diverse arsenal (B13267) of enzymes, some of which are capable of processing D-amino acids and their peptides. For example, certain strains of lactic streptococci have demonstrated the ability to hydrolyze DL-alanyl-DL-phenylalanine. asm.org Furthermore, some microbes can degrade complex molecules containing a phenylalanine moiety linked by an amide bond, such as the mycotoxin Ochratoxin A. The enzyme responsible, a carboxypeptidase from Bacillus subtilis, specifically targets this bond. mdpi.com

Conversely, other studies show that D-amino acid derivatives can be more resistant to microbial degradation than their L-counterparts. A microcystin-degrading bacterial strain was found to degrade N-acetyl-L-phenylalanine completely within 24 hours, while the N-acetyl-D-phenylalanine derivative persisted for over 96 hours. nih.gov The soil fungus Aspergillus niger is known to metabolize DL-phenylalanine (B559549), initiating the degradation of the D-isomer via a D-amino acid oxidase. nih.gov The capacity for microbial degradation of dl-Alanyl-dl-phenylalanine is therefore strain- and enzyme-specific, reflecting the diverse metabolic capabilities within the microbial world.

D-Amino Acid Metabolism and Significance

While L-amino acids are the primary building blocks of proteins, D-amino acids play crucial and distinct biological roles. The metabolism of the D-alanine and D-phenylalanine released from dl-Alanyl-dl-phenylalanine is handled by specific enzymatic pathways.

D-amino acids are not merely metabolic curiosities; they are integral components in a wide array of organisms and processes. thieme-connect.com

Bacterial Cell Walls: D-alanine and D-glutamic acid are fundamental components of peptidoglycan, the polymer that forms the bacterial cell wall, providing structural integrity and resistance to common proteases. nih.govwikipedia.org

Peptide Stability: Incorporating D-amino acids into peptides can enhance their stability by making them resistant to proteolysis, a strategy used in some naturally occurring antimicrobial peptides. nih.govnih.gov

Biofilm Regulation: Bacteria release extracellular D-amino acids to regulate the formation and disassembly of biofilms. nih.gov

Neuromodulation: In mammals, D-serine is a key neuromodulator, acting as a co-agonist for N-methyl-D-aspartate (NMDA) receptors in the brain. wikipedia.orgnews-medical.netfrontiersin.org

Disease Biomarkers: Altered levels of certain D-amino acids have been linked to various diseases, including cancer and neurological disorders, suggesting their potential as biomarkers. news-medical.net

The presence of D-amino acids is a widespread phenomenon, from marine microbes to the venom of cone snails, highlighting their diverse and significant biological functions. wikipedia.org

The primary enzyme responsible for the catabolism of neutral and basic D-amino acids in mammals is D-amino acid oxidase (DAO), a flavoenzyme (EC 1.4.3.3). frontiersin.orgnih.gov DAO catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. frontiersin.org

DAO exhibits strict stereoselectivity for D-isomers and has a broad substrate specificity that includes D-alanine and D-phenylalanine. frontiersin.orgnih.gov Therefore, upon hydrolysis of dl-Alanyl-dl-phenylalanine, the resulting free D-alanine and D-phenylalanine would be substrates for DAO. This enzyme plays a critical role in maintaining amino acid homochirality by degrading D-amino acids that are either produced endogenously or absorbed from gut microbes. pnas.org In the brain, DAO's activity is particularly relevant as it modulates the levels of the neuromodulator D-serine, thereby influencing NMDA receptor activity. nih.govfrontiersin.org

Interactions with Amino Acid Transport Systems

The absorption of dipeptides from the intestine is a complex process involving specific transport systems. Studies comparing the stereoisomers of alanyl-phenylalanine have provided significant insights into the transport of D-D dipeptides.

Research using rat small intestine has demonstrated that the absorption rate of L-alanyl-L-phenylalanine is approximately 200 times greater than that of D-alanyl-D-phenylalanine. portlandpress.comscite.ai This vast difference is strongly correlated with the rate of hydrolysis, suggesting that the efficient uptake of L-L dipeptides is linked to their rapid breakdown by brush border and cytosolic peptidases. portlandpress.comnih.gov

Conversely, the slow absorption of D-alanyl-D-phenylalanine is coupled with its high resistance to enzymatic hydrolysis. portlandpress.comportlandpress.com Studies have shown that when administered orally, slowly absorbed, hydrolysis-resistant dipeptides like D-alanyl-D-phenylalanine are the only ones excreted in significant amounts in the urine. portlandpress.comportlandpress.comscite.ai This indicates that the dipeptide is absorbed as the intact molecule and largely evades breakdown by tissue peptidases. portlandpress.comscite.ai Dipeptides containing an N-terminal D-amino acid are known to be relatively resistant to cytosolic peptidases and can be transported intact across the epithelial layer. elewa.org The significantly slower transport of D-alanyl-D-phenylalanine suggests it may rely on less efficient transport mechanisms, possibly including passive diffusion, as an inverse correlation between molecular weight and transport rate has been observed for some D-amino acids and their dipeptides in the jejunum. portlandpress.comportlandpress.com

| Stereoisomer | Relative Jejunal Absorption Rate |

| L-Alanyl-L-Phenylalanine | ~200 |

| L-Alanyl-D-Phenylalanine | Intermediate |

| This compound | Intermediate |

| D-Alanyl-D-Phenylalanine | 1 (Reference) |

| Data represents a comparison of absorption rates in rat jejunum, illustrating the significantly slower absorption of the D-D isomer. portlandpress.comportlandpress.comscite.ai |

Biological and Biomedical Research Applications

Investigation of Cellular Uptake and Utilization

Dipeptides like dl-Alanyl-dl-phenylalanine are explored in research for their potential as efficient nutrient sources in cellular systems. Their unique chemical properties can offer advantages over free amino acids in certain applications.

In the realm of biotechnology and cell culture, providing an adequate supply of nutrients is critical for maintaining cell viability and productivity. researchgate.net While chemically defined media often supply amino acids in their free form, some, like tyrosine (a metabolite of phenylalanine), have poor solubility at neutral pH, which can limit their availability in culture media. researchgate.netnih.govengconfintl.org To overcome such limitations, researchers have investigated the use of chemically synthesized dipeptides. researchgate.netnih.gov

These dipeptides, which combine a problematic amino acid with a more soluble one, can exhibit substantially higher solubility. researchgate.net For example, tyrosine-containing dipeptides can be up to 250 times more soluble than free tyrosine, ensuring a more stable and available supply for cultured cells. researchgate.net Similarly, glutamine-containing dipeptides are used to prevent the degradation that L-glutamine undergoes in solution, which can produce ammonia (B1221849) and negatively affect cell cultures. evonik.com This strategy of using dipeptides to enhance the stability and solubility of essential nutrients is a key area of nutritional studies in cell and tissue cultures. engconfintl.orgevonik.com The use of dl-Alanyl-dl-phenylalanine in this context would serve to provide both alanine (B10760859) and the essential amino acid phenylalanine in a highly soluble and stable form.

Table 1: Research Findings on Dipeptide Utilization in Cellular and Tissue Cultures

| Area of Investigation | Key Research Finding | Significance | Reference |

|---|---|---|---|

| Nutritional Studies in Cell Cultures | Certain amino acids, like L-tyrosine, have poor solubility in standard, neutral pH cell culture media, limiting their availability. | Highlights a key challenge in formulating effective and stable nutrient media for cell growth and biopharmaceutical production. | researchgate.netnih.govengconfintl.org |

| Role as Amino Acid Donor | Dipeptides can be efficiently taken up by cells and hydrolyzed internally to release their constituent free amino acids for metabolic use. | Demonstrates a mechanism for overcoming solubility and stability issues of free amino acids, ensuring nutrient delivery. | researchgate.netresearchgate.net |

| Enhanced Culture Performance | Supplementing media with dipeptides (e.g., tyrosine-containing) has been shown to enhance culture viability, improve metabolic profiles by reducing waste products like lactate, and increase protein titer. | Provides a practical solution for optimizing bioprocesses in the biopharmaceutical industry, leading to higher yields and more robust manufacturing. | researchgate.net |

Beyond their use in manufactured cell cultures, dipeptides play a role as amino acid donors in biological systems. researchgate.netnih.gov They can be formed through the natural breakdown of proteins from dietary intake. nih.gov There is increasing evidence that dipeptides can have functions that extend beyond simply being a source of amino acids. researchgate.net However, their fundamental role is to be cleaved into their constituent amino acids, which are then used for various physiological processes, including protein synthesis and as precursors for other essential molecules. researchgate.netresearchgate.net

The dipeptide dl-Alanyl-dl-phenylalanine, upon entering a biological system and being taken up by cells, can be broken down by enzymes to release L-alanine, D-phenylalanine, and L-phenylalanine. researchgate.net This makes the essential amino acid L-phenylalanine and the other components available for the body's needs. researchgate.net This mechanism is particularly relevant for delivering amino acids to specific tissues or for use in therapeutic and nutritional formulas where direct administration of free amino acids might be problematic. nih.govasm.org

Neurochemical and Neurological Research

The dl-phenylalanine (B559549) component of the dipeptide is of significant interest in neurochemical research due to the distinct roles of its L- and D-isomers.

The L-phenylalanine released from dl-Alanyl-dl-phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters. wikipedia.org In the body, L-phenylalanine is converted to L-tyrosine, which is then used to produce the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine. darwin-nutrition.friherb.com These neurotransmitters are vital for regulating mood, cognition, stress responses, and alertness. darwin-nutrition.fr Consequently, elevated brain levels of dopamine and norepinephrine are thought to produce an antidepressant effect. wikipedia.org High levels of phenylalanine, however, as seen in the genetic disorder phenylketonuria (PKU), can disrupt the balance of neurotransmitters like serotonin (B10506) and dopamine, which can be toxic to the brain. biomarin.comneurology.org

The D-phenylalanine component may also modulate neurotransmitter activity, potentially contributing to antidepressant effects. D-amino acids have been shown to have various roles in the central nervous system. mdpi.com While the L-isomer of phenylalanine is a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor, the D-isomer has a significantly smaller effect. wikipedia.org The combined presence of both isomers in dl-phenylalanine suggests a complex interaction with neurotransmitter systems.

A significant area of research for D-phenylalanine, and by extension dl-Alanyl-dl-phenylalanine, is its interaction with the body's natural pain-relief mechanism, the endogenous analgesia system. researchgate.net This system relies on endogenous opioid peptides called enkephalins. uthscsa.edu The analgesic effect of these enkephalins is terminated when they are broken down by enzymes, such as carboxypeptidase A. darwin-nutrition.fruthscsa.edu

Research has shown that D-phenylalanine acts as an inhibitor of these enkephalin-degrading enzymes (enkephalinases). researchgate.netnih.govwikipedia.org By blocking these enzymes, D-phenylalanine prevents the breakdown of enkephalins, leading to their accumulation and prolonged action. darwin-nutrition.frresearchgate.net This potentiation of the endogenous analgesia system is believed to increase the pain tolerance threshold and produce an analgesic effect. darwin-nutrition.frresearchgate.net This mechanism has been studied as a potential way to manage chronic pain. uthscsa.edunih.gov

Based on its neurochemical activities, dl-phenylalanine has been investigated for its potential role in managing certain neurological and psychological conditions. The proposed antidepressant effects are linked to both the L-isomer's role as a neurotransmitter precursor and the D-isomer's potential modulation of neurotransmitter activity. wikipedia.org

The analgesic properties stemming from D-phenylalanine's inhibition of enkephalinase have led to its study in patients with chronic, intractable pain. researchgate.netnih.gov Some researchers have proposed that enkephalinase inhibitors might be effective in what are termed "endorphin deficiency diseases," which could include depression and certain convulsive disorders, though this requires more research. researchgate.netnih.gov Conversely, the neurological damage seen in untreated phenylketonuria (PKU), which results from the accumulation of phenylalanine, underscores the importance of this amino acid's metabolic pathways in maintaining neurological health. neurology.orgresearchgate.netnih.gov

Table 2: Research Findings on Neurochemical and Neurological Applications

| Area of Investigation | Key Research Finding | Mechanism/Significance | Reference |

|---|---|---|---|

| Modulation of Neurotransmitters | L-phenylalanine is a metabolic precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine. | Provides the building blocks for key catecholamines involved in mood, alertness, and stress response. | darwin-nutrition.friherb.com |

| Interaction with Analgesia System | D-phenylalanine inhibits enkephalinase enzymes, such as carboxypeptidase A. | Prevents the breakdown of endogenous enkephalins (natural painkillers), potentiating the body's own pain-relief system. | darwin-nutrition.frresearchgate.netuthscsa.edunih.gov |

| Potential in Neurological Disorders | D-phenylalanine has been studied for managing chronic pain and has been proposed for "endorphin deficiency diseases" like depression. | Therapeutic potential is based on its analgesic and mood-modulating properties. | researchgate.netnih.gov |

| Neurological Health | Uncontrolled high levels of phenylalanine, as in phenylketonuria (PKU), are neurotoxic and disrupt neurotransmitter balance. | Highlights the critical importance of proper phenylalanine metabolism for maintaining brain health and function. | biomarin.comneurology.orgnih.gov |

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the chemical compound dl-Alanyl-dl-phenylalanine that strictly adheres to the requested outline. The existing research data is insufficient to provide thorough, informative, and scientifically accurate content for the specified sections and subsections focusing solely on this particular dipeptide.

Specifically, the following information gaps prevent the creation of the requested article:

Role in Peptide Aggregation and Amyloidogenesis: While there is a single, isolated mention of dl-Alanyl-dl-phenylalanine exhibiting aggregation at a specific pH , there is no available research on its broader influence on peptide self-assembly, fibril formation, or its potential role in modulating protein aggregation in disease models.

Emerging Therapeutic Potentials: There is no scientific literature available that investigates the analgesic or antidepressant effects of dl-Alanyl-dl-phenylalanine. The extensive research in these areas focuses on the related compound DL-phenylalanine (a mixture of D- and L-phenylalanine) wikipedia.orgnih.govemed.com.au. Similarly, while certain enzymes like d-alanyl-d-alanine (B1587853) carboxypeptidase are studied for their ability to combat Ochratoxin A toxicity by degrading it mdpi.comresearchgate.net, there is no evidence to suggest that the dipeptide dl-Alanyl-dl-phenylalanine possesses this potential.

Due to the lack of specific data for dl-Alanyl-dl-phenylalanine in these critical areas, generating an article that meets the requirements of being scientifically accurate and strictly focused on the requested compound is not feasible. Any attempt to do so would involve unsupported extrapolation from related but chemically distinct molecules, which would violate the core instructions of the request.

Emerging Therapeutic Potentials

Anti-tumor Agent Research

The dipeptide dl-Alanyl-dl-phenylalanine has been identified as a compound with potential anti-tumor properties. Research has indicated its cytotoxic effects against specific cancer cell lines, although detailed mechanistic studies are limited in publicly available literature.

One study identified dl-Alanyl-dl-phenylalanine as one of several compounds with proven anticancer activity found in wine. nih.gov This research highlighted its cytotoxic effect against aggressive human metastatic breast adenocarcinoma cell lines, specifically MDA-MB-231 and MCF-7 cells. nih.gov While this points to the potential of dl-Alanyl-dl-phenylalanine as an anti-tumor agent, the study was a broader analysis of various compounds and did not provide in-depth data on the dose-response relationship or the specific mechanisms of action for this dipeptide.

Further investigation into the specific cytotoxic and apoptotic pathways induced by dl-Alanyl-dl-phenylalanine in these and other cancer cell lines is needed to fully understand its potential as a therapeutic agent.

| Compound | Cell Line | Observed Effect | Reference |

| dl-Alanyl-dl-phenylalanine | MDA-MB-231 | Cytotoxic | nih.gov |

| dl-Alanyl-dl-phenylalanine | MCF-7 | Cytotoxic | nih.gov |

Advanced Analytical Techniques for Dl Alanyl Dl Phenylalanine

Mass Spectrometry (MS) Based Quantitation and Identification

Mass spectrometry serves as a cornerstone for the sensitive and selective analysis of dl-Alanyl-dl-phenylalanine. Its coupling with chromatographic techniques allows for the separation of the analyte from complex mixtures prior to its detection, ensuring high specificity and accuracy.

LC-MS/MS for Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification and identification of dipeptides like dl-Alanyl-dl-phenylalanine in biological samples such as plasma. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of dipeptides, a reversed-phase liquid chromatography (RPLC) system is commonly employed, often coupled with an electrospray ionization (ESI) source. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile).

In tandem mass spectrometry, specific transitions are monitored for the analyte. For dl-Alanyl-dl-phenylalanine, the precursor ion, which is the protonated molecule [M+H]⁺, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for quantification.

Table 1: Illustrative LC-MS/MS Parameters for Dipeptide Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 237.12 |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | Optimized for fragmentation |

Note: The specific product ions and collision energy would need to be determined through experimental optimization for dl-Alanyl-dl-phenylalanine.

GC-MS for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of dipeptides, particularly in the context of metabolite profiling. However, due to the low volatility and polar nature of dipeptides, a derivatization step is essential prior to GC-MS analysis.

A common derivatization method involves trimethylsilylation, which replaces the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the dipeptide, making it amenable to gas chromatography.

The electron ionization (EI) mass spectra of the derivatized dipeptides exhibit characteristic fragmentation patterns that can be used for identification. The fragmentation often occurs at the peptide bond, providing information about the constituent amino acids. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the presence of dl-Alanyl-dl-phenylalanine in a sample can be confirmed.

Advanced Spectroscopic Methods

Advanced spectroscopic methods provide detailed insights into the structural and stereochemical aspects of dl-Alanyl-dl-phenylalanine. These techniques are indispensable for a complete characterization of the molecule.

High-Resolution NMR for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure of dl-Alanyl-dl-phenylalanine.

The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. Key signals would include those for the methyl protons of the alanine (B10760859) residue, the α-protons of both amino acid residues, the methylene (B1212753) protons of the phenylalanine residue, and the aromatic protons of the phenyl group.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Characteristic signals would be observed for the carbonyl carbons of the peptide bond and the carboxylic acid, the α- and β-carbons of both amino acid residues, and the aromatic carbons of the phenylalanine residue.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure of the dipeptide.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for dl-Alanyl-dl-phenylalanine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Alanine CH₃ | 1.2 - 1.5 | 15 - 20 |

| Alanine α-CH | 3.5 - 4.0 | 50 - 55 |

| Phenylalanine β-CH₂ | 2.8 - 3.2 | 35 - 40 |

| Phenylalanine α-CH | 4.5 - 5.0 | 55 - 60 |

| Phenylalanine Aromatic CH | 7.0 - 7.5 | 125 - 130 |

| Alanine C=O | - | 170 - 175 |

| Phenylalanine C=O | - | 175 - 180 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Chiroptical Spectroscopies (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light by a sample.

For a dipeptide like dl-Alanyl-dl-phenylalanine, which has multiple stereoisomers, VCD is a particularly powerful tool for determining the absolute configuration of its chiral centers. The VCD spectrum is highly sensitive to the three-dimensional arrangement of the atoms in the molecule.

The experimental VCD spectrum is typically compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). By comparing the signs and intensities of the observed VCD bands with the calculated spectra for different possible stereoisomers, the correct absolute configuration of the molecule can be determined. The amide I and amide II vibrational modes are often particularly informative in the VCD spectra of peptides.

Future Directions and Interdisciplinary Research

Integration of Artificial Intelligence and Machine Learning in Peptide Research

Predictive Modeling: AI algorithms can analyze vast datasets of peptide sequences and their corresponding functions to predict the biological activities of novel or modified dipeptides. nih.govnih.gov This includes predicting binding affinities to specific protein targets, potential therapeutic effects, and even physicochemical properties like stability and solubility. oup.comnih.gov

De Novo Design: Generative AI models can design entirely new peptide sequences with desired functionalities. oup.comresearchgate.net By learning the complex relationships between sequence, structure, and function, these models can propose novel dipeptide variants with potentially enhanced therapeutic or material properties. connectmeinforma.comgubra.dk This moves beyond traditional, often trial-and-error, methods of peptide discovery. nih.gov

Accelerating Discovery: AI-driven platforms can significantly shorten the timeline for drug discovery and development. nih.govgubra.dk By screening vast virtual libraries of peptides and prioritizing promising candidates for synthesis and experimental testing, AI can make the process more efficient and cost-effective. nih.gov Companies like Peptilogics and Generate:Biomedicines are already utilizing AI platforms to design therapeutic peptides. connectmeinforma.com

The application of AI and ML is not without its challenges, including the need for large, high-quality datasets for training and the continuous validation of predictive models. oup.comresearchgate.net However, the potential to rapidly explore the vast chemical space of peptides and identify novel candidates like variants of dl-Alanyl-dl-phenylalanine for specific applications is a transformative prospect for the field. nih.govnih.gov

Development of Novel Peptide-Based Therapeutics

Future research in this area will likely focus on:

Targeting "Undruggable" Proteins: Many diseases are driven by protein-protein interactions (PPIs) that have been notoriously difficult to target with traditional drugs. drugtargetreview.com Peptides, with their larger surface areas, are well-suited to disrupt these interactions. nih.govmdpi.com AI-powered platforms are now being used to design peptides that can target and even degrade previously considered "undruggable" proteins. drugtargetreview.com

Enhanced Stability and Bioavailability: A significant hurdle for peptide therapeutics is their rapid degradation by enzymes in the body. researchgate.netadesisinc.com Strategies to overcome this include chemical modifications like cyclization, PEGylation, and the incorporation of non-natural amino acids to enhance stability and improve bioavailability. nih.govadesisinc.com

Peptide-Drug Conjugates: Conjugating peptides to chemotherapy drugs or radionuclides is a promising strategy for targeted cancer therapy. nih.gov The peptide acts as a homing device, delivering the therapeutic agent specifically to cancer cells while minimizing damage to healthy tissues.

The development of novel peptide-based therapeutics is a complex process that requires overcoming challenges related to delivery, stability, and manufacturing. nih.govacs.org However, the potential to create highly specific and effective treatments for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases, continues to drive innovation in this area. gubra.dkmdpi.com

Exploration of dl-Alanyl-dl-phenylalanine in Biomaterials and Nanotechnology

The self-assembling properties of peptides, particularly dipeptides, make them attractive building blocks for the creation of novel biomaterials and nanostructures. frontiersin.orgdergipark.org.trresearchgate.net These materials are often biocompatible, biodegradable, and can be designed with specific functionalities. dergipark.org.trnih.gov

Key areas of exploration for dl-Alanyl-dl-phenylalanine and similar dipeptides include:

Hydrogel Formation: Dipeptides can self-assemble into hydrogels, which are three-dimensional networks capable of holding large amounts of water. frontiersin.orgwikipedia.org These hydrogels have potential applications in drug delivery, tissue engineering, and 3D cell culture. researchgate.netnih.govacs.org The properties of these hydrogels can often be tuned by changing the amino acid sequence or through external stimuli like pH. acs.org

Nanotubes and Nanofibers: Certain dipeptides, notably diphenylalanine, have been shown to self-assemble into well-ordered nanotubes and nanofibers. nih.govnih.gov These nanostructures possess remarkable mechanical and physical properties, opening up possibilities for their use in nanoelectronics and as templates for other materials. nih.gov The chirality of the amino acids can significantly influence the self-assembly process and the resulting nanostructures. frontiersin.org

Drug Delivery Systems: The ability of dipeptides to form nanoparticles and other nanostructures makes them promising candidates for drug delivery systems. tandfonline.comresearchgate.net These peptide-based carriers can encapsulate drugs, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues.

The simplicity and low cost of synthesizing dipeptides make them particularly appealing for large-scale production of these advanced materials. rsc.orgunits.it Further research into the self-assembly mechanisms of dipeptides like dl-Alanyl-dl-phenylalanine will be crucial for designing and fabricating novel biomaterials with tailored properties for a wide range of biomedical and technological applications. tandfonline.comdergipark.org.tr

Systems Biology Approaches to Understanding Peptide Networks

The biological roles of peptides are often part of complex signaling networks. nih.gov A systems biology approach, which considers the interactions between all components of a biological system, is essential for a comprehensive understanding of how peptides like dl-Alanyl-dl-phenylalanine function in a cellular or organismal context. nih.govahajournals.org

This approach involves:

Mapping Peptide-Protein Interactions: Identifying the specific proteins and receptors that a dipeptide interacts with is the first step in understanding its biological function. oup.com This can be achieved through a combination of experimental techniques and computational predictions.

Understanding the "Peptidome": A cell or tissue is exposed to a multitude of peptides, collectively known as the "peptidome." nih.gov A systems-level view considers how the cell integrates signals from this complex mixture of peptides to produce a coordinated response. This moves beyond the classical view of a single peptide eliciting a single response. nih.gov